molecular formula C26H27N3O2S2 B11976110 (5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11976110
M. Wt: 477.6 g/mol
InChI Key: AILUNOZVBRKBAE-KQWNVCNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines a pyrazole ring, a thiazolidinone ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-isopropyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-(4-Ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The butoxy group, for example, may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent.

Properties

Molecular Formula

C26H27N3O2S2

Molecular Weight

477.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N3O2S2/c1-4-5-15-31-22-13-11-19(12-14-22)24-20(17-28(27-24)21-9-7-6-8-10-21)16-23-25(30)29(18(2)3)26(32)33-23/h6-14,16-18H,4-5,15H2,1-3H3/b23-16-

InChI Key

AILUNOZVBRKBAE-KQWNVCNZSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.